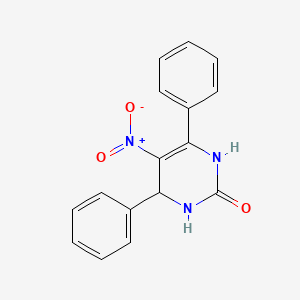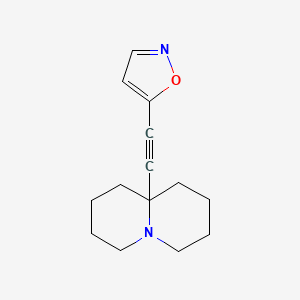
2H-Quinolizine, octahydro-9a-(5-isoxazolylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole is a complex organic compound that features a unique structure combining an isoxazole ring with an ethynyl group and an octahydro-1H-quinolizin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole typically involves multi-step organic reactions. One common approach is the coupling of an isoxazole derivative with an ethynyl group, followed by the introduction of the octahydro-1H-quinolizin moiety through a series of substitution and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where halogenated derivatives can be formed using reagents like sodium iodide or potassium bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone or potassium bromide in ethanol.
Major Products Formed
Oxidation: Oxidized isoxazole derivatives.
Reduction: Hydrogenated ethynyl derivatives.
Substitution: Halogenated isoxazole derivatives.
科学的研究の応用
5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- (Octahydro-1H-quinolizin-9a-yl)methanol
- (Octahydro-1H-quinolizin-9a-yl)amine
- (Octahydro-1H-quinolizin-9a-yl)acetylene
Uniqueness
5-((Octahydro-1H-quinolizin-9a-yl)ethynyl)isoxazole stands out due to its combination of an is
特性
CAS番号 |
651314-02-2 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
5-[2-(1,2,3,4,6,7,8,9-octahydroquinolizin-9a-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C14H18N2O/c1-3-11-16-12-4-2-8-14(16,7-1)9-5-13-6-10-15-17-13/h6,10H,1-4,7-8,11-12H2 |
InChIキー |
XUDZJAOSPCPIGS-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CCCCC2(C1)C#CC3=CC=NO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
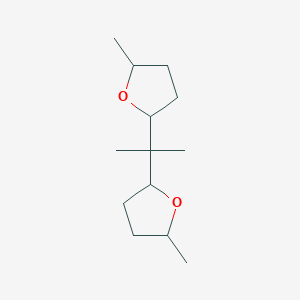
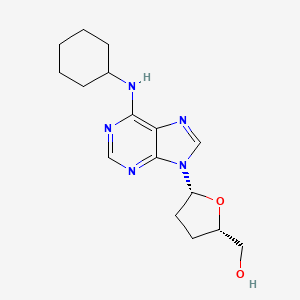
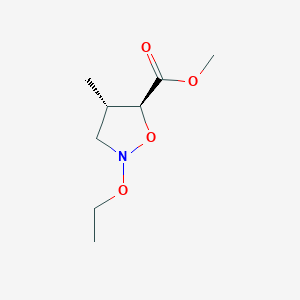
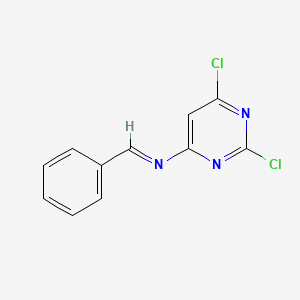
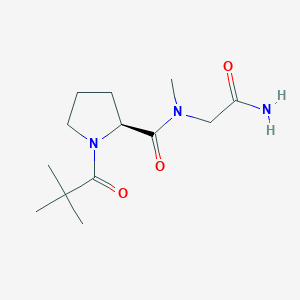
![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
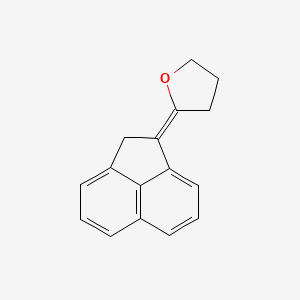
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
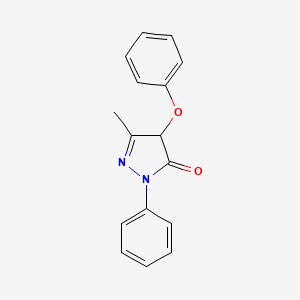
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thiazolyl)-](/img/structure/B15212511.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
